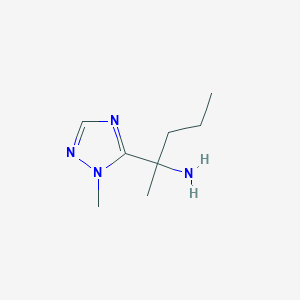![molecular formula C13H20N2O B13648670 (2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide is a chiral amide compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features an amino group, a methyl group, and a phenylethyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral catalysts or enzymes. For example, lipase-catalyzed reactions have been employed to achieve high enantioselectivity in the synthesis of similar compounds . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired enantiomeric purity.
Industrial Production Methods
Industrial production of ®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent product quality.
化学反应分析
Types of Reactions
®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted amides.
科学研究应用
®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the function of various enzymes and receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
®-2-amino-3-methylbutanamide: A simpler analog lacking the phenylethyl group.
®-1-phenylethylamine: Contains the phenylethyl group but lacks the amide functionality.
®-2-amino-3-methyl-N-((S)-1-phenylethyl)butanamide: A diastereomer with different stereochemistry at the phenylethyl group.
Uniqueness
®-2-amino-3-methyl-N-(®-1-phenylethyl)butanamide is unique due to its specific chiral centers and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with specific molecular targets makes it a valuable compound in research and industrial applications.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m1/s1 |
InChI 键 |
IBMJEJFJDQFSCM-ZYHUDNBSSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N |
规范 SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)
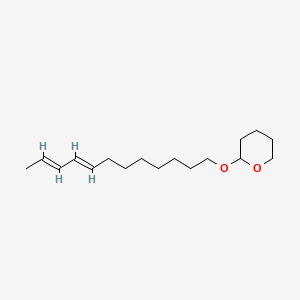
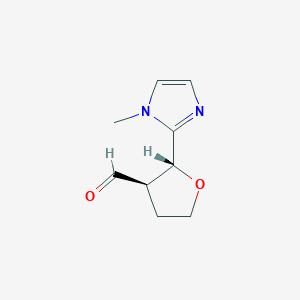
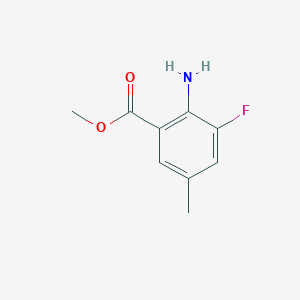
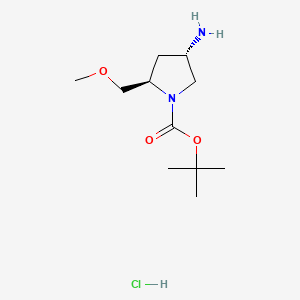
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

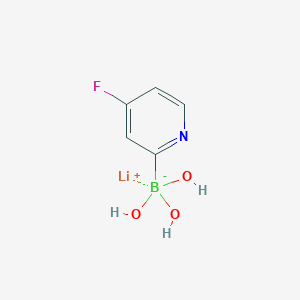
![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
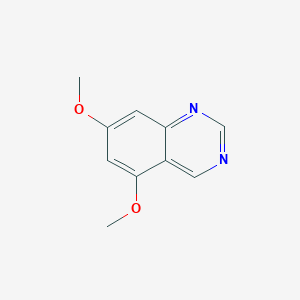
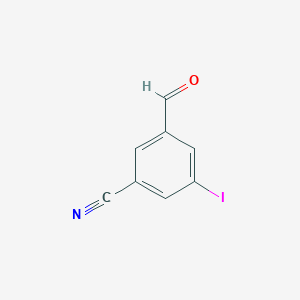
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
